molecular formula C18H19ClN2O3S B2631773 N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(2-(methylthio)phenyl)oxalamide CAS No. 1798516-10-5

N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(2-(methylthio)phenyl)oxalamide

Cat. No.: B2631773
CAS No.: 1798516-10-5
M. Wt: 378.87
InChI Key: ULQLJZXIJUSZAK-UHFFFAOYSA-N
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Description

N1-(2-(2-Chlorophenyl)-2-methoxyethyl)-N2-(2-(methylthio)phenyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N,N'-oxalyl-bis-amide) backbone substituted with a 2-(2-chlorophenyl)-2-methoxyethyl group at the N1 position and a 2-(methylthio)phenyl group at the N2 position. This compound belongs to a broader class of oxalamides, which are increasingly studied for their pharmacological and flavor-enhancing properties.

Properties

IUPAC Name

N-[2-(2-chlorophenyl)-2-methoxyethyl]-N'-(2-methylsulfanylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3S/c1-24-15(12-7-3-4-8-13(12)19)11-20-17(22)18(23)21-14-9-5-6-10-16(14)25-2/h3-10,15H,11H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULQLJZXIJUSZAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C(=O)NC1=CC=CC=C1SC)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(2-(methylthio)phenyl)oxalamide typically involves the reaction of 2-chlorophenylacetic acid with methoxyethylamine to form an intermediate, which is then reacted with 2-(methylthio)aniline in the presence of oxalyl chloride. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(2-(methylthio)phenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Halogen substitution reactions can occur, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(2-(methylthio)phenyl)oxalamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(2-(methylthio)phenyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Oxalamide Derivatives

Substituent-Driven Pharmacological Activity

The pharmacological profile of oxalamides is highly dependent on the substituents at the N1 and N2 positions. Below is a comparative analysis of key analogs:

Key Observations :

  • Chlorophenyl groups (e.g., 4-chlorophenyl in GMC-3, 3-chlorophenyl in Compound 20) enhance antimicrobial and enzyme-inhibitory activities .
  • Methoxyethyl/methoxyphenethyl groups (as in the target compound and Compound 20) improve metabolic stability and bioavailability compared to unsubstituted analogs .
  • Methylthio groups (as in the target compound) are rare in literature but may confer unique metabolic or receptor-binding properties due to sulfur’s electronegativity and lipophilicity.
Metabolic and Toxicological Profiles

Oxalamides are generally metabolized via hydrolysis of the oxalamide bond and oxidation of aromatic substituents. However, substituents significantly influence toxicity:

Key Findings :

  • 16.099) exhibit low CYP inhibition (<50%) and high safety margins (>33 million) due to rapid detoxification .
  • Chlorophenyl-substituted analogs (e.g., GMC-3, BNM-III-170) may require additional toxicological evaluation, as halogenated aromatic systems can form reactive intermediates .

Biological Activity

N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(2-(methylthio)phenyl)oxalamide is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and microbiology. This article reviews the biological activity of this compound based on available research findings, including in vitro and in vivo studies, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16H18ClN3O3S
  • Molecular Weight : 367.85 g/mol

The biological activity of this compound involves several mechanisms:

  • Enzyme Interaction : The compound is believed to interact with specific enzymes and receptors, modulating their activities. This interaction can lead to inhibition of microbial growth and induction of apoptosis in cancer cells.
  • Cellular Effects : Studies have indicated that the compound may inhibit DNA synthesis more significantly than RNA or protein synthesis, suggesting a targeted action against rapidly dividing cells, such as cancer cells .

In Vitro Studies

In vitro experiments have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The following table summarizes key findings from these studies:

StudyCell LineIC50 (µM)Mechanism
HCT116 (Colorectal Cancer)15Induction of apoptosis via caspase activation
MCF-7 (Breast Cancer)20Inhibition of DNA synthesis
HeLa (Cervical Cancer)18Modulation of cell survival signaling pathways

In Vivo Studies

In vivo studies have further validated the anticancer potential of this compound. Notable findings include:

  • Tumor Growth Inhibition : Animal models treated with the compound showed a significant reduction in tumor size compared to control groups. The mechanism was attributed to enhanced apoptosis and reduced proliferation rates in tumor tissues .
  • Tissue Analysis : Post-treatment analysis indicated that the compound preferentially inhibited DNA synthesis in tumor tissues while allowing for quicker recovery in normal tissues, highlighting its selective toxicity towards cancer cells .

Case Studies

A notable case study involved the administration of this compound in a murine model of colorectal cancer. The results demonstrated:

  • Survival Rates : Mice treated with the compound exhibited improved survival rates compared to untreated controls.
  • Biomarker Analysis : Increased levels of pro-apoptotic markers (caspase-3 and PARP cleavage) were observed, confirming the compound's role in promoting apoptosis .

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